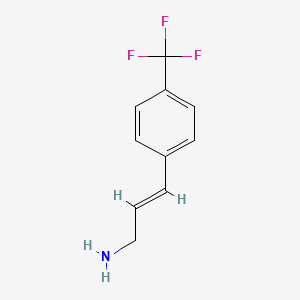![molecular formula C21H18O5 B12114207 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones. They were first isolated from Tonka beans in 1820. These valuable oxygen-containing heterocycles are widely found in nature and have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of coumarins involves various methods. One efficient approach is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. Another method utilizes click chemistry to synthesize novel triazole-tethered isatin–coumarin hybrids .
Reaction Conditions: The alkylation reaction typically occurs in dry acetone with anhydrous potassium carbonate at 50 °C. Click chemistry reactions involve the use of NaN3 in DMF.
Industrial Production: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Coumarins undergo various reactions, including oxidation, reduction, and substitution. Common reagents include alkyl halides, sodium azides, and base catalysts.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide yields coumarin–triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Coumarins have been extensively studied for their biological properties:
- Anti-HIV activity
- Anticancer potential
- Anti-microbial effects
- Antioxidant properties
- Anti-inflammatory activity
- DNA gyrase inhibition
- And more .
Wirkmechanismus
The exact mechanism by which “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate” exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While there are other coumarin derivatives, this compound’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
Eigenschaften
Molekularformel |
C21H18O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O5/c1-2-24-18-9-4-3-6-17(18)21(23)25-13-10-11-15-14-7-5-8-16(14)20(22)26-19(15)12-13/h3-4,6,9-12H,2,5,7-8H2,1H3 |
InChI-Schlüssel |
MXHVYZAPLJQYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)
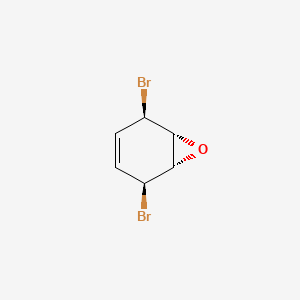
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)
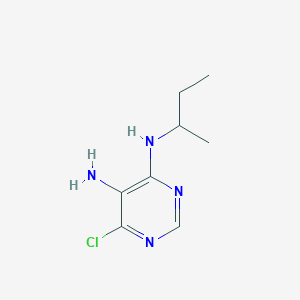

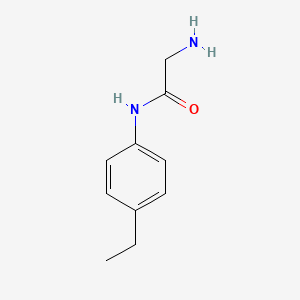

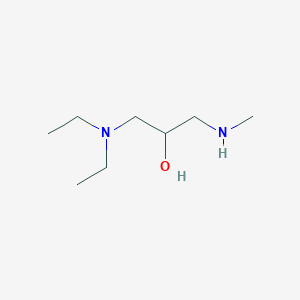
![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)
